molecular formula C7H5ClN2OS B1361813 5-(Chloromethyl)-3-(2-thienyl)-1,2,4-oxadiazole CAS No. 63417-81-2

5-(Chloromethyl)-3-(2-thienyl)-1,2,4-oxadiazole

Cat. No. B1361813
CAS RN: 63417-81-2
M. Wt: 200.65 g/mol
InChI Key: YOUDLOUFERNGRO-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-3-(2-thienyl)-1,2,4-oxadiazole is a chemical compound with the molecular formula C7H5ClN2OS. It is a solid substance . The compound is part of the class of chemicals known as halogenated heterocycles .


Molecular Structure Analysis

The molecular structure of 5-(Chloromethyl)-3-(2-thienyl)-1,2,4-oxadiazole consists of a total of 18 bonds, including 13 non-hydrogen bonds, 10 multiple bonds, 1 rotatable bond, 10 aromatic bonds, and 2 five-membered rings . The compound also contains a thiophene, a five-membered ring with four carbon atoms and one sulfur atom .


Physical And Chemical Properties Analysis

5-(Chloromethyl)-3-(2-thienyl)-1,2,4-oxadiazole is a solid substance . Its molecular weight is 200.65 . The compound’s SMILES string, a form of notation that represents its structure, is ClCc1nc(no1)-c2cccs2 .

Scientific Research Applications

  • 5-(2-Thienyl)pentanoic acid :

    • Application : This compound is used in biochemical research, particularly in the study of lipids and lipid derivatives .
  • 2,5-bis(Arylethynyl)thienyl systems :

    • Application : These systems are used to study the photophysical properties of thienyl aryleneethynylenes .
    • Methods of Application : The compounds are prepared by the Sonogashira cross-coupling of dibrominated or diiodinated thiophenes with arylacetylenes .
    • Results or Outcomes : The study found that the 1,1-dioxides exhibit significant broadening of their fluorescence spectra, which is attributed to some degree of charge transfer from the peripheral phenyl rings into the electron-deficient thiophene-1,1-dioxide moiety .
  • 2,5-bis(2-thienyl)pyrroles :

    • Application : This compound is used in the study of selective bromination .
    • Methods of Application : The bromination of 2,5-bis(2-thienyl)pyrrole with NBS in AcOH–THF prefers the β-position of pyrrole over the α-position of thiophene .
    • Results or Outcomes : A DFT study and experiments in different solvent systems suggest the important role of the solvent in tuning the selectivity .
  • Selective Bromination of 2,5-bis(2-thienyl)pyrroles :

    • Application : This research focuses on the selective bromination of 2,5-bis(2-thienyl)pyrroles and solid-state polymerization through the β-carbon of pyrrole .
    • Methods of Application : The bromination of 2,5-bis(2-thienyl)pyrrole with NBS in AcOH–THF prefers the β-position of pyrrole over the α-position of thiophene .
    • Results or Outcomes : A DFT study and experiments in different solvent systems suggest the important role of the solvent in tuning the selectivity .
  • 2-(2-thienyl)imidazo[4,5-f][1,10]-phenanthroline (TIP) Based Compounds :

    • Application : These compounds are used for simultaneous enhancement of fluorescence and solubility .
    • Methods of Application : The compounds are synthesized by introducing alkyl chains and extending different S-, N- and O-containing aromatic heterocyclic tails .
    • Results or Outcomes : The resultant aromatic heterocyclic compounds have enhanced fluorescence emission and solubility in organic solvents .
  • Selective Bromination of 2,5-bis(2-thienyl)pyrroles :

    • Application : This research focuses on the selective bromination of 2,5-bis(2-thienyl)pyrroles and solid-state polymerization through the β-carbon of pyrrole .
    • Methods of Application : The bromination of 2,5-bis(2-thienyl)pyrrole with NBS in AcOH–THF prefers the β-position of pyrrole over the α-position of thiophene .
    • Results or Outcomes : A DFT study and experiments in different solvent systems suggest the important role of the solvent in tuning the selectivity .
  • 2-(2-thienyl)imidazo[4,5-f][1,10]-phenanthroline (TIP) Based Compounds :

    • Application : These compounds are used for simultaneous enhancement of fluorescence and solubility .
    • Methods of Application : The compounds are synthesized by introducing alkyl chains and extending different S-, N- and O-containing aromatic heterocyclic tails .
    • Results or Outcomes : The resultant aromatic heterocyclic compounds have enhanced fluorescence emission and solubility in organic solvents .

properties

IUPAC Name

5-(chloromethyl)-3-thiophen-2-yl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2OS/c8-4-6-9-7(10-11-6)5-2-1-3-12-5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOUDLOUFERNGRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NOC(=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90353113
Record name 5-(chloromethyl)-3-(2-thienyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Chloromethyl)-3-(2-thienyl)-1,2,4-oxadiazole

CAS RN

63417-81-2
Record name 5-(chloromethyl)-3-(2-thienyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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